4-[(2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrophenyl)sulfonyl]morpholine
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Overview
Description
4-{4-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound featuring morpholine and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction between a hydrazine derivative and an aldehyde or ketone to form the hydrazone.
Introduction of the morpholine group: This step involves the reaction of the intermediate with morpholine, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and hydrazone moieties.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products typically include amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in biochemical studies.
Cell Signaling: It can modulate cell signaling pathways.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The morpholine and nitrophenyl groups play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(4-Chloro-2-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
Uniqueness
4-{4-[(E)-{2-[2-(MORPHOLINE-4-SULFONYL)-4-NITROPHENYL]HYDRAZIN-1-YLIDENE}METHYL]-2-NITROPHENYL}MORPHOLINE is unique due to its combination of morpholine, nitrophenyl, and hydrazone functionalities, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H24N6O8S |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
N-[(E)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline |
InChI |
InChI=1S/C21H24N6O8S/c28-26(29)17-2-3-18(21(14-17)36(32,33)25-7-11-35-12-8-25)23-22-15-16-1-4-19(20(13-16)27(30)31)24-5-9-34-10-6-24/h1-4,13-15,23H,5-12H2/b22-15+ |
InChI Key |
YFXKCHYYFNLIJN-PXLXIMEGSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N4CCOCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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